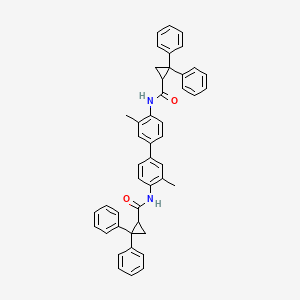
N,N'-(3,3'-dimethyl-4,4'-biphenyldiyl)bis(2,2-diphenylcyclopropanecarboxamide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N'-(3,3'-dimethyl-4,4'-biphenyldiyl)bis(2,2-diphenylcyclopropanecarboxamide), also known as DIBOC, is a compound that has gained attention in scientific research due to its unique properties. DIBOC is a cyclopropane-containing compound that has been synthesized and studied for its potential in various fields of research, including drug discovery, materials science, and chemical biology.
Scientific Research Applications
N,N'-(3,3'-dimethyl-4,4'-biphenyldiyl)bis(2,2-diphenylcyclopropanecarboxamide) has been studied for its potential in various fields of research. In drug discovery, N,N'-(3,3'-dimethyl-4,4'-biphenyldiyl)bis(2,2-diphenylcyclopropanecarboxamide) has been used as a scaffold for the development of new drugs. It has been shown to have potential as a selective inhibitor of enzymes involved in cancer and inflammation. In materials science, N,N'-(3,3'-dimethyl-4,4'-biphenyldiyl)bis(2,2-diphenylcyclopropanecarboxamide) has been used as a building block for the synthesis of functional materials, such as liquid crystals and polymers. In chemical biology, N,N'-(3,3'-dimethyl-4,4'-biphenyldiyl)bis(2,2-diphenylcyclopropanecarboxamide) has been used as a tool for the study of protein-ligand interactions and enzyme mechanisms.
Mechanism of Action
The mechanism of action of N,N'-(3,3'-dimethyl-4,4'-biphenyldiyl)bis(2,2-diphenylcyclopropanecarboxamide) is not fully understood, but it is believed to interact with enzymes and proteins through non-covalent interactions. N,N'-(3,3'-dimethyl-4,4'-biphenyldiyl)bis(2,2-diphenylcyclopropanecarboxamide) has been shown to bind to the active site of enzymes and inhibit their activity. It has also been shown to bind to proteins and modulate their function. The cyclopropane ring in N,N'-(3,3'-dimethyl-4,4'-biphenyldiyl)bis(2,2-diphenylcyclopropanecarboxamide) is believed to play a role in its binding ability by inducing strain in the molecule, which enhances its interactions with proteins and enzymes.
Biochemical and Physiological Effects:
N,N'-(3,3'-dimethyl-4,4'-biphenyldiyl)bis(2,2-diphenylcyclopropanecarboxamide) has been shown to have biochemical and physiological effects in various studies. In one study, N,N'-(3,3'-dimethyl-4,4'-biphenyldiyl)bis(2,2-diphenylcyclopropanecarboxamide) was shown to inhibit the activity of a cancer-related enzyme, which led to a decrease in cancer cell proliferation. In another study, N,N'-(3,3'-dimethyl-4,4'-biphenyldiyl)bis(2,2-diphenylcyclopropanecarboxamide) was shown to modulate the activity of a protein involved in inflammation, which led to a decrease in inflammation. These findings suggest that N,N'-(3,3'-dimethyl-4,4'-biphenyldiyl)bis(2,2-diphenylcyclopropanecarboxamide) has potential as a therapeutic agent for cancer and inflammatory diseases.
Advantages and Limitations for Lab Experiments
One advantage of using N,N'-(3,3'-dimethyl-4,4'-biphenyldiyl)bis(2,2-diphenylcyclopropanecarboxamide) in lab experiments is its unique cyclopropane-containing structure, which allows for enhanced interactions with proteins and enzymes. Another advantage is its ease of synthesis, which allows for large quantities to be produced. However, one limitation of using N,N'-(3,3'-dimethyl-4,4'-biphenyldiyl)bis(2,2-diphenylcyclopropanecarboxamide) is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for the study of N,N'-(3,3'-dimethyl-4,4'-biphenyldiyl)bis(2,2-diphenylcyclopropanecarboxamide). One direction is the development of N,N'-(3,3'-dimethyl-4,4'-biphenyldiyl)bis(2,2-diphenylcyclopropanecarboxamide)-based drugs for the treatment of cancer and inflammatory diseases. Another direction is the use of N,N'-(3,3'-dimethyl-4,4'-biphenyldiyl)bis(2,2-diphenylcyclopropanecarboxamide) as a building block for the synthesis of new materials with unique properties. Additionally, the study of N,N'-(3,3'-dimethyl-4,4'-biphenyldiyl)bis(2,2-diphenylcyclopropanecarboxamide)'s mechanism of action and interactions with proteins and enzymes can provide insights into the development of new therapeutics and the understanding of biological systems.
Synthesis Methods
The synthesis of N,N'-(3,3'-dimethyl-4,4'-biphenyldiyl)bis(2,2-diphenylcyclopropanecarboxamide) involves the reaction of 3,3'-dimethyl-4,4'-biphenyldiamine with 2,2-diphenylcyclopropanecarboxylic acid chloride in the presence of a base. The reaction produces N,N'-(3,3'-dimethyl-4,4'-biphenyldiyl)bis(2,2-diphenylcyclopropanecarboxamide) as a white solid with a yield of approximately 70%. This method of synthesis has been optimized to produce high-quality N,N'-(3,3'-dimethyl-4,4'-biphenyldiyl)bis(2,2-diphenylcyclopropanecarboxamide) with minimal impurities.
properties
IUPAC Name |
N-[4-[4-[(2,2-diphenylcyclopropanecarbonyl)amino]-3-methylphenyl]-2-methylphenyl]-2,2-diphenylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H40N2O2/c1-31-27-33(23-25-41(31)47-43(49)39-29-45(39,35-15-7-3-8-16-35)36-17-9-4-10-18-36)34-24-26-42(32(2)28-34)48-44(50)40-30-46(40,37-19-11-5-12-20-37)38-21-13-6-14-22-38/h3-28,39-40H,29-30H2,1-2H3,(H,47,49)(H,48,50) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLEIGXHDMJJGEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC(=C(C=C2)NC(=O)C3CC3(C4=CC=CC=C4)C5=CC=CC=C5)C)NC(=O)C6CC6(C7=CC=CC=C7)C8=CC=CC=C8 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H40N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
652.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 4-({4-[2-(4-nitrophenyl)-2-oxoethoxy]-4-oxobutanoyl}amino)benzoate](/img/structure/B5128274.png)
![1-methyl-5-{[5-(4-nitrophenyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5128277.png)
![N-[4-(decyloxy)phenyl]-N'-[2-(1-piperidinyl)ethyl]urea](/img/structure/B5128285.png)
![1-(2-fluorophenyl)-5-{[(2-methoxyphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5128293.png)
![4-{2-[2-(2,3,5-trimethylphenoxy)ethoxy]ethyl}morpholine](/img/structure/B5128303.png)
![2-{3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}-3-(4-methoxyphenyl)-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5128306.png)

![N-({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide](/img/structure/B5128329.png)
![8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 4-{[(4-methylphenyl)sulfonyl]amino}butanoate](/img/structure/B5128330.png)
![5-[3-bromo-5-methoxy-4-(2-propyn-1-yloxy)benzylidene]-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5128338.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-fluorobenzyl)-N~1~-[2-(4-methoxyphenyl)ethyl]glycinamide](/img/structure/B5128342.png)
![ethyl 1-{[3-(cyclopropylcarbonyl)-1H-indol-1-yl]acetyl}-4-piperidinecarboxylate](/img/structure/B5128348.png)

![3-[(4-chlorophenyl)thio]-N-(2,4-dimethylphenyl)propanamide](/img/structure/B5128364.png)